5-Methoxy-N-methyl-1,3-benzoxazol-2-amine
Overview
Description
5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C9H10N2O2 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is1S/C9H10N2O2/c1-10-9-11-7-5-6 (12-2)3-4-8 (7)13-9/h3-5H,1-2H3, (H,10,11)
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
The specific chemical reactions involving 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to chemical reaction databases or relevant literature .Physical And Chemical Properties Analysis
5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is a solid at ambient temperature . Its molecular weight is 178.19 . For more detailed physical and chemical properties, it is recommended to refer to specialized databases or literature .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown that compounds related to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, like 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited moderate to good activities against test microorganisms (Bektaş et al., 2007).
Fungicidal and Fungistatic Properties
Certain derivatives of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine have been synthesized with fungicidal and fungistatic activity against various acute mycoses inducers. This research emphasizes the potential of these compounds in addressing fungal infections (Gol'dfarb et al., 1986).
Synthesis for Biological Study
6-Methoxy-2-benzoxazolinone, closely related to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, was synthesized for biological studies. This highlights the ongoing interest in this class of compounds for various scientific research applications (Richey et al., 1975).
Brine Shrimp Lethality Test and Bioactivity
1,3-benzoxazine and aminomethyl compounds derived from eugenol, which include structures similar to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, were synthesized and tested for biological activity using brine shrimp lethality tests. The results suggested potential bioactivity worth further exploration (Rudyanto et al., 2014).
Nano-Structured Ceria (CeO2) Recovery
Research has also been conducted on the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes, which include benzoxazine derivatives similar to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine. This study demonstrates the diverse applications of these compounds beyond biological activity (Veranitisagul et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-N-methyl-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBGUFGKVOFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(O1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N-methyl-1,3-benzoxazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.